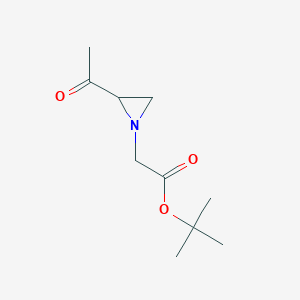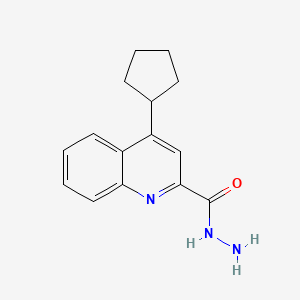![molecular formula C13H16FN B14206120 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine CAS No. 917957-64-3](/img/structure/B14206120.png)
1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-2-methylphenyl group through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with pyrrolidine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the aromatic ring and the pyrrolidine moiety. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-2-methylbenzaldehyde, while reduction could produce 1-[1-(4-fluoro-2-methylphenyl)ethyl]pyrrolidine .
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The ethenyl linkage and the fluorine atom on the aromatic ring may play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluoro-2-methylphenyl)ethanone
- 1-(4-Fluoro-2-methylphenyl)ethanol
- 1-(4-Fluoro-2-methylphenyl)ethane
Comparison: Compared to these similar compounds, 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The pyrrolidine ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
917957-64-3 |
|---|---|
Molekularformel |
C13H16FN |
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
1-[1-(4-fluoro-2-methylphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H16FN/c1-10-9-12(14)5-6-13(10)11(2)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
AVWKMIJEVCQVDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C(=C)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



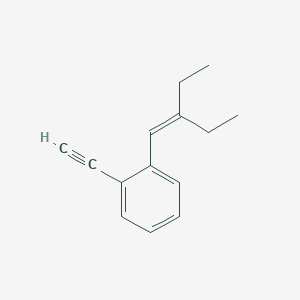
![4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206055.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
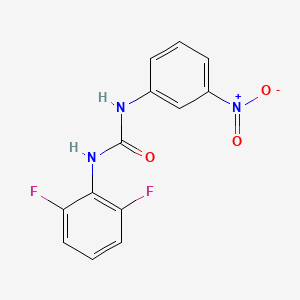
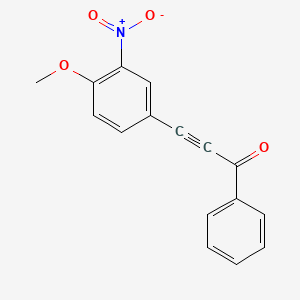
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
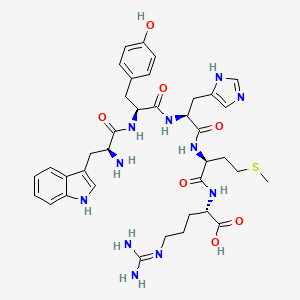
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)

